5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one
Description
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a 4-bromobenzylthio group at position 5 and a methyl group at position 2. The triazolone scaffold is known for its diverse pharmacological and chemical applications, including antimicrobial, anticancer, and materials science uses . The bromine atom in the benzyl group enhances lipophilicity and may improve binding to biological targets through halogen interactions .
Properties
Molecular Formula |
C10H10BrN3OS |
|---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-9(15)12-13-10(14)16-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
SEPNJAWTTPOCOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-3-thiosemicarbazide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an antifungal agent due to its ability to inhibit fungal growth.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-((4-Bromobenzyl)thio)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The compound binds to the enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol and compromising the integrity of the fungal cell membrane .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related triazolones, emphasizing substituent variations and their impacts:
Key Observations :
- Halogenated Derivatives: The 4-bromobenzyl group in the target compound likely enhances antimicrobial activity compared to non-halogenated analogs, as seen in 5-(thiophen-2-yl)-4-(4-bromophenyl)-1,2,4-triazol-3-one .
- Methyl vs. Amino Substituents: Methyl groups (as in the target compound) generally improve metabolic stability, whereas amino groups (e.g., 4-amino-5-(thien-2-ylmethyl)-triazolone) facilitate metal coordination for catalytic or therapeutic applications .
- Energetic Materials: TNMTO demonstrates the versatility of triazolones in non-pharmaceutical applications, such as explosives, due to its trinitromethyl group .
Pharmacological Activity
- Antimicrobial Activity: Compounds like 4-[(1E)-(2-hydroxyphenyl)methylidene]amino]-5-methyl-triazol-3-one exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens, suggesting that the target compound’s bromobenzylthio group could similarly enhance membrane penetration .
- Metal Complexation: Triazolones with amino or thiol groups (e.g., 4-amino-5-(thien-2-ylmethyl)-triazolone) form stable complexes with Cu(II), Ni(II), and Fe(II), which are explored for antimicrobial and catalytic uses . The target compound’s sulfur atom may also enable metal coordination, though this requires experimental validation.
Physicochemical Properties
- Thermal Stability : TNMTO’s decomposition temperature (>200°C) highlights the thermal robustness of triazolones, a trait likely shared by the brominated target compound .
- Solubility: Methyl and bromobenzyl groups may reduce aqueous solubility relative to hydroxyl- or amino-substituted triazolones (e.g., hydroxyphenylmethylidene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
